
(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
Overview
Description
(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Structure and Properties
Weber et al. (1995) describe a compound with a similar structure, highlighting its chemical properties and crystal structure. This research provides insights into the molecular configuration and intramolecular interactions of related compounds (Weber, Ettmayer, Hübner, & Gstach, 1995).
2. Synthetic Applications
Garcia et al. (2006) explored the synthesis of various derivatives, including compounds with similar structures. Their work contributes to the understanding of synthetic pathways for complex organic compounds (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Kant et al. (2015) conducted synthetic and crystallographic studies on related compounds, providing valuable information on the synthesis methods and structural analysis (Kant, Singh, & Agarwal, 2015).
3. Medicinal Chemistry and Drug Development
Wang et al. (2001) describe the synthesis of compounds with similar structures for potential applications in influenza neuraminidase inhibition. This research highlights the therapeutic potential of structurally related compounds (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).
Ohno et al. (1999) synthesized and evaluated the biological activities of compounds with similar structures as potential antilipidemic agents. This study underscores the significance of such compounds in developing new therapeutic drugs (Ohno, Yano, Yamada, Shirasaka, Yamamoto, Kobayashi, & Ogawa, 1999).
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of monomethyl auristatin e (mmae) . MMAE is a potent inhibitor of microtubule/tubulin , suggesting that the compound may indirectly affect these targets.
Mode of Action
As an intermediate in the synthesis of mmae , it likely contributes to MMAE’s ability to inhibit microtubule/tubulin . This inhibition disrupts the formation of the mitotic spindle, preventing cell division and leading to cell death .
Biochemical Pathways
The compound is involved in the synthesis of MMAE , which acts on the microtubule/tubulin pathway . By inhibiting microtubule polymerization, MMAE disrupts cell division, leading to apoptosis .
Pharmacokinetics
As an intermediate in the synthesis of mmae , its properties may influence the bioavailability of the final product.
Result of Action
As an intermediate in the synthesis of mmae , it contributes to the cytotoxic effects of MMAE on cancer cells .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXBZGWTVRXEHJ-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


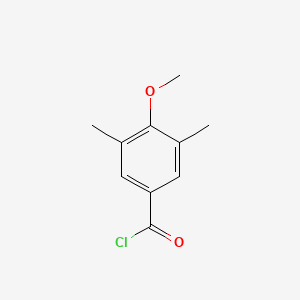
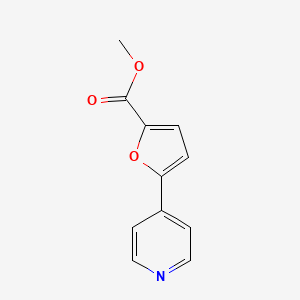
![1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one](/img/structure/B3116492.png)
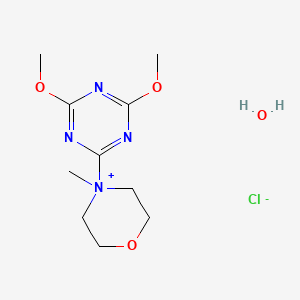
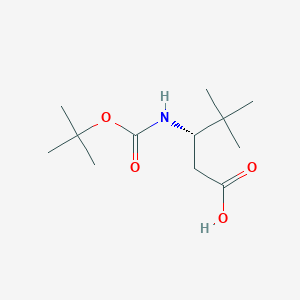


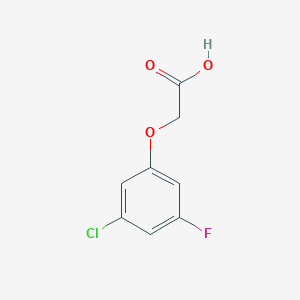
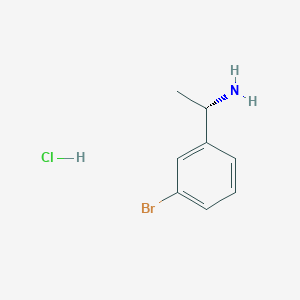

![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/structure/B3116535.png)
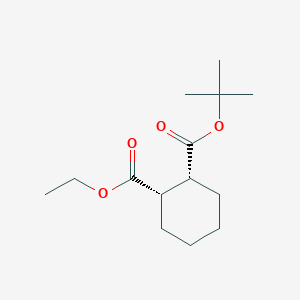
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3116549.png)

